Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate
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Overview
Description
Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate is an organic compound with the molecular formula C13H19NO3 It is a derivative of propanoic acid and contains an ethyl ester group, a methoxyphenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxybenzylamine with ethyl acrylate under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by mimicking the substrate or binding to the active site. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate can be compared with similar compounds such as:
Ethyl 3-{[(4-hydroxyphenyl)methyl]amino}propanoate: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and binding properties.
Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate: The presence of a chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.
Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate: The methyl group can alter the compound’s hydrophobicity and steric interactions.
Each of these compounds has unique properties that can be exploited for different applications, highlighting the versatility of the this compound scaffold.
Properties
IUPAC Name |
ethyl 3-[(4-methoxyphenyl)methylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-17-13(15)8-9-14-10-11-4-6-12(16-2)7-5-11/h4-7,14H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJDEQJSVVXIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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